N-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
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Overview
Description
N-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine is a chemical compound with a complex structure that includes a naphthalene ring substituted with methoxy groups and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine typically involves the reaction of 6,7-dimethoxy-1-tetralone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired hydroxylamine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The methoxy groups on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-tetralone: A precursor in the synthesis of N-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine.
6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one: A structurally related compound with different functional groups.
1(2H)-Naphthalenone, 3,4-dihydro-: Another naphthalene derivative with similar core structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
52401-41-9 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
N-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H15NO3/c1-15-11-6-8-4-3-5-10(13-14)9(8)7-12(11)16-2/h6-7,14H,3-5H2,1-2H3 |
InChI Key |
PYZJFASRHCPXNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCC2=NO)OC |
Origin of Product |
United States |
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